N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-11-10-19-8-6-14(7-9-19)18-17(20)13-23-16-5-3-4-15(12-16)22-2/h3-5,12,14H,6-11,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBPZQJDVWTLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The methoxyethyl group is then introduced through alkylation reactions. The final step involves the formation of the acetamide linkage by reacting the intermediate with 3-methoxyphenoxyacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide with structurally or pharmacologically related compounds:
Key Structural and Functional Insights
Substituent Effects on Opioid Activity: Methoxyacetylfentanyl and Ocfentanil share a phenylethyl-piperidine backbone but differ in acetamide substituents. The 2-fluorophenyl group in Ocfentanil enhances μ-opioid receptor binding affinity and metabolic stability compared to the non-fluorinated phenyl group in Methoxyacetylfentanyl . The target compound replaces the phenylethyl group with a 2-methoxyethyl chain, which may reduce opioid receptor affinity but improve solubility or off-target interactions.
Role of Methoxy Groups: The 3-methoxyphenoxy group in the target compound introduces steric hindrance and electronic effects distinct from the 4-methoxyphenyl group in ’s compound. This difference could alter receptor selectivity or pharmacokinetics .
Piperidine Modifications: Compounds with dual piperidine cores () or benzyl-piperidine (Compound 23) demonstrate that piperidine substitutions critically influence target engagement. The target compound’s mono-substituted piperidine may favor simpler receptor interactions compared to multi-ring systems .
Pharmacological Diversification: While fentanyl analogs primarily target opioid receptors, acetamide derivatives like Compound 23 inhibit AChE, highlighting the acetamide group’s versatility in drug design . The target compound’s lack of an aromatic indolinone moiety (vs. Compound 23) suggests divergent biological targets.
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H28N2O3
- Molecular Weight : 336.4 g/mol
- CAS Number : 953931-52-7
The compound features a piperidine ring, a methoxyethyl group, and a methoxyphenoxy group, which are critical for its biological activity.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound demonstrate significant antimicrobial and antifungal properties against various pathogens, including pathogenic bacteria and Candida species. This suggests potential applications in treating infections caused by resistant strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. Its structural features suggest interactions with inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- CNS Activity : Given the piperidine structure, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits stability in human liver microsomes, indicating a lower likelihood of metabolic degradation during systemic circulation. This stability is crucial for maintaining therapeutic levels of the drug over time .
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Early data suggest favorable absorption characteristics, with a potential for high bioavailability due to its lipophilic nature.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.
- In Vivo Studies : Animal models to assess efficacy and safety profiles before clinical trials.
- Structure-Activity Relationship (SAR) : Optimization of the chemical structure to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
